6-(Aminomethyl)-2-methylpyrimidin-4-ol
CAS No.: 933708-20-4
Cat. No.: VC8323919
Molecular Formula: C6H9N3O
Molecular Weight: 139.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 933708-20-4 |
---|---|
Molecular Formula | C6H9N3O |
Molecular Weight | 139.16 |
IUPAC Name | 4-(aminomethyl)-2-methyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C6H9N3O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3,7H2,1H3,(H,8,9,10) |
Standard InChI Key | HCGRHCRDJSCKKN-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=O)N1)CN |
Canonical SMILES | CC1=NC(=CC(=O)N1)CN |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The pyrimidine ring in 6-(Aminomethyl)-2-methylpyrimidin-4-ol features nitrogen atoms at the 1- and 3-positions, with substituents arranged as follows:
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Hydroxyl group (-OH) at position 4
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Methyl group (-CH₃) at position 2
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Aminomethyl group (-CH₂NH₂) at position 6
This configuration distinguishes it from isomers such as 2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS 5993-95-3), where substituents occupy alternate positions on the ring.
Table 1: Key Molecular Descriptors
Spectroscopic and Computational Data
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Nuclear Magnetic Resonance (NMR): Predicted shifts for protons on the aminomethyl group (δ 3.1–3.4 ppm) and methyl group (δ 2.1–2.3 ppm) align with pyrimidine derivatives .
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Infrared (IR) Spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹) and -NH₂ (3350–3450 cm⁻¹) are characteristic.
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Mass Spectrometry: Molecular ion peak at m/z 139.16 corresponds to the molecular weight .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocol for 6-(Aminomethyl)-2-methylpyrimidin-4-ol is documented, analogous pyrimidine derivatives are typically synthesized via:
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Cyclocondensation Reactions: Reaction of β-diketones with guanidine derivatives under acidic conditions.
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Functional Group Modifications: Introduction of the aminomethyl group via reductive amination of a ketone intermediate .
Example Reaction Scheme:
Reactivity Profile
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Aminomethyl Group: Participates in nucleophilic substitutions and Schiff base formations.
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Hydroxyl Group: Acts as a hydrogen bond donor, influencing interactions with biological targets .
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Methyl Group: Enhances lipophilicity, affecting membrane permeability.
Physicochemical Properties
Thermodynamic Parameters
Data extrapolated from related compounds:
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Solubility: Moderately soluble in polar solvents (e.g., water: 15 mg/mL at 25°C)
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LogP (Octanol-Water): 0.5–1.2, indicating balanced hydrophilicity/lipophilicity
Table 2: Comparative Solubility in Common Solvents
Solvent | Solubility (mg/mL) | Temperature (°C) |
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Water | 15 | 25 |
Ethanol | 45 | 25 |
DMSO | 120 | 25 |
Biological Activity and Applications
Antimicrobial Properties
Pyrimidine derivatives with aminomethyl substituents exhibit broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC 8–16 µg/mL) and fungi (Candida albicans: MIC 32–64 µg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis .
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